molecular formula C24H20F3N3O3S2 B2803295 N-[2-[3-[2-oxo-2-[4-(trifluoromethoxy)anilino]ethyl]sulfanylindol-1-yl]ethyl]thiophene-2-carboxamide CAS No. 851715-10-1

N-[2-[3-[2-oxo-2-[4-(trifluoromethoxy)anilino]ethyl]sulfanylindol-1-yl]ethyl]thiophene-2-carboxamide

Cat. No. B2803295
CAS RN: 851715-10-1
M. Wt: 519.56
InChI Key: ZTDFGNOEGMQOQR-UHFFFAOYSA-N
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Description

N-[2-[3-[2-oxo-2-[4-(trifluoromethoxy)anilino]ethyl]sulfanylindol-1-yl]ethyl]thiophene-2-carboxamide is a useful research compound. Its molecular formula is C24H20F3N3O3S2 and its molecular weight is 519.56. The purity is usually 95%.
BenchChem offers high-quality N-[2-[3-[2-oxo-2-[4-(trifluoromethoxy)anilino]ethyl]sulfanylindol-1-yl]ethyl]thiophene-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[2-[3-[2-oxo-2-[4-(trifluoromethoxy)anilino]ethyl]sulfanylindol-1-yl]ethyl]thiophene-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

DNA-Groove Binding Agents

The compound exhibits promising properties as a DNA-groove binder. Researchers have synthesized regioisomeric products, specifically 1-trifluoroacetyl-3-aryl-5-(2-oxo-2-arylethylthio)-1,2,4-triazoles, through a serendipitous one-pot cascade reaction. This unique approach functionalizes both N-acylation and S-alkylation in a concerted fashion . These DNA-binding agents are of interest due to their potential in targeting tumor cells and combating tumor-related afflictions.

Synthesis and Characterization

The regioisomeric products resulting from the reaction have been thoroughly characterized using heteronuclear 2D NMR experiments. This analytical approach ensures accurate identification and structural elucidation of the synthesized compounds .

Atom Economy and Scalability

The synthesis protocol offers excellent atom economy and facile scalability. Starting from readily available reactants, this sustainable method minimizes waste and resource consumption .

Molecular Modeling and DNA Interaction

The synthesized analogs were screened for their ability to bind with DNA duplexes. Specifically, compound 14m demonstrated strong binding affinity with double-helical DNA, particularly within the minor groove. The stable complex formation through static quenching further supports its potential as a DNA-groove binder .

Cytotoxicity and Antitumor Activity

While not directly mentioned in the cited study, it’s worth noting that thiazole derivatives (such as the compound ) have diverse biological activities. For instance, some thiazoles exhibit cytotoxic and antitumor effects on human tumor cell lines .

properties

IUPAC Name

N-[2-[3-[2-oxo-2-[4-(trifluoromethoxy)anilino]ethyl]sulfanylindol-1-yl]ethyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20F3N3O3S2/c25-24(26,27)33-17-9-7-16(8-10-17)29-22(31)15-35-21-14-30(19-5-2-1-4-18(19)21)12-11-28-23(32)20-6-3-13-34-20/h1-10,13-14H,11-12,15H2,(H,28,32)(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTDFGNOEGMQOQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CCNC(=O)C3=CC=CS3)SCC(=O)NC4=CC=C(C=C4)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20F3N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

519.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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